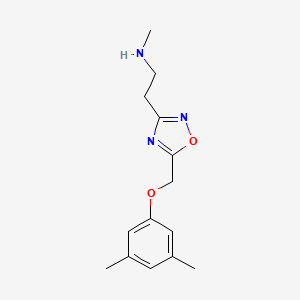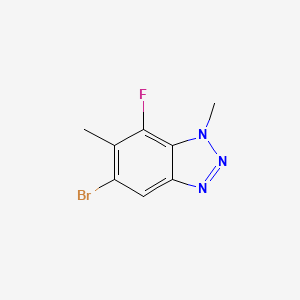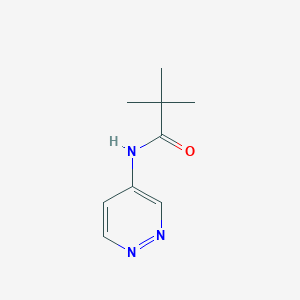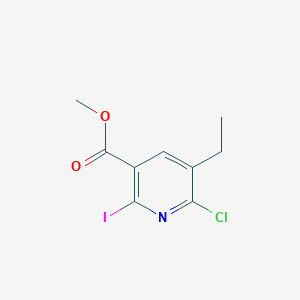
Methyl 6-chloro-5-ethyl-2-iodonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-5-ethyl-2-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and belongs to the class of halogenated pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-ethyl-2-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of methyl 6-chloro-5-ethyl-nicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-chloro-5-ethyl-2-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-chloro-5-ethyl-2-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 6-chloro-5-ethyl-2-iodonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogen atoms in the molecule enhance its reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-chloro-5-iodonicotinate
- Methyl 6-chloro-5-ethyl-nicotinate
- Methyl 6-chloro-5-iodopyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-5-ethyl-2-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The ethyl group further differentiates it from other halogenated nicotinates, potentially enhancing its lipophilicity and membrane permeability .
Eigenschaften
Molekularformel |
C9H9ClINO2 |
|---|---|
Molekulargewicht |
325.53 g/mol |
IUPAC-Name |
methyl 6-chloro-5-ethyl-2-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClINO2/c1-3-5-4-6(9(13)14-2)8(11)12-7(5)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MCYIEFYFUUOKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1Cl)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


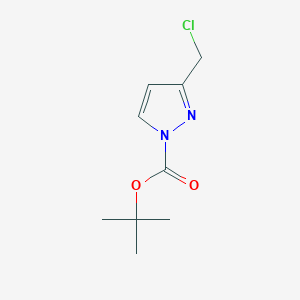
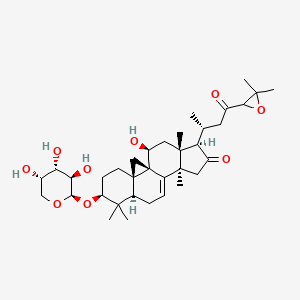
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
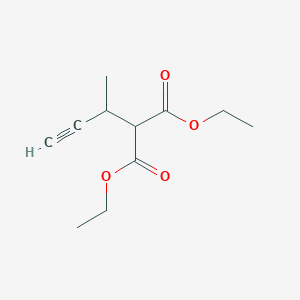
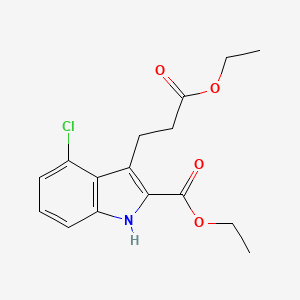
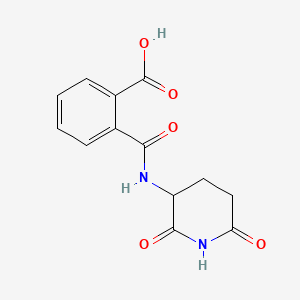
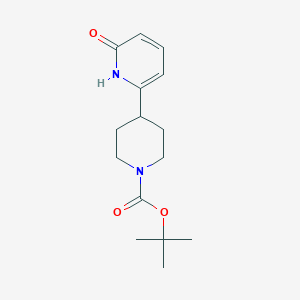
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)

